
Angiotensin III
Overview
Description
Angiotensin III is a peptide hormone that plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body. It is derived from angiotensin II through the action of aminopeptidase A. This compound has significant physiological effects, including vasoconstriction, aldosterone secretion, and modulation of renal function .
Mechanism of Action
Target of Action
Angiotensin III, a peptide hormone, primarily targets the angiotensin type 1 receptor (AT1R) and type 2 receptor (AT2R) . These receptors are part of the renin-angiotensin system (RAS), which plays a crucial role in regulating blood pressure and fluid balance . This compound also significantly stimulates aldosterone production .
Mode of Action
This compound interacts with its targets, the AT1R and AT2R, to mediate various physiological responses. The AT1R mediated activity of this compound is approximately 40% of that of Angiotensin II, but its aldosterone synthesis activity is similar to Angiotensin II . This interaction leads to various changes, including vasoconstriction, increased vasopressin production, and stimulation of aldosterone release .
Biochemical Pathways
This compound is part of the renin-angiotensin system (RAS), a complex system of hormones, enzymes, and proteins. The RAS regulates blood pressure and fluid homeostasis through the actions of angiotensin II (Ang II) and this compound . The enzymatic cascade by which this compound is produced involves the cleavage of angiotensinogen by renin to form angiotensin I, which is then further cleaved by angiotensin-converting enzyme (ACE) to produce Angiotensin II. Angiotensin II is then further processed to produce this compound .
Pharmacokinetics
It is known that the renin-angiotensin system can be modulated using beta blockers, which inhibit renin secretion from juxtaglomerular cells, and angiotensin-converting enzyme (ace) inhibitors, which interrupt the whole system .
Result of Action
The action of this compound results in several physiological effects. It causes vasoconstriction, leading to an increase in blood pressure . It also stimulates the release of aldosterone from the adrenal cortex, promoting sodium retention by the kidneys . Furthermore, this compound significantly stimulates aldosterone production .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the renin-angiotensin system, of which this compound is a part, is known to be affected by factors such as diet, stress, and various medications
Biochemical Analysis
Biochemical Properties
Angiotensin III interacts with various enzymes and proteins within the RAS. It is formed from angiotensin II through the activity of angiotensin-converting enzyme (ACE), and it exerts its effects primarily through the angiotensin type 1 receptor (AT1R) . These interactions are crucial for the regulation of blood pressure and electrolyte homeostasis .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism, primarily through its interaction with the AT1R . Its effects on these cellular processes contribute to its role in blood pressure regulation and electrolyte balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as the AT1R . It can influence enzyme activity, either through inhibition or activation, and it can induce changes in gene expression . These molecular interactions underlie its physiological effects .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Information on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is crucial for understanding its role in the RAS .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses . These findings are important for determining the therapeutic potential and safety profile of this compound.
Metabolic Pathways
This compound is involved in the metabolic pathways of the RAS . It interacts with various enzymes and cofactors within this system, and it can influence metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with various transporters and binding proteins . Its localization and accumulation can be influenced by these interactions .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function . Targeting signals or post-translational modifications can direct it to specific compartments or organelles, influencing its effects within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Angiotensin III can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, followed by cleavage from the resin and purification .
Industrial Production Methods: Industrial production of this compound typically involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for efficiency, with stringent quality control measures to ensure the consistency and bioactivity of the final product .
Chemical Reactions Analysis
Types of Reactions: Angiotensin III undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and function.
Reduction: Reduction reactions can affect the disulfide bonds within the peptide.
Substitution: Amino acid residues in this compound can be substituted to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid analogs or derivatives during peptide synthesis.
Major Products Formed:
Oxidation: Modified this compound with altered biological activity.
Reduction: Reduced forms of this compound with potential changes in activity.
Substitution: Analog peptides with varying physiological effects.
Scientific Research Applications
Role in Hypertension Management
Ang III is recognized as a crucial effector peptide within the brain's RAS, contributing significantly to blood pressure regulation. Research indicates that Ang III can elevate blood pressure through its action on specific receptors in the brain, particularly the AT1 receptor. For instance, studies have shown that intracerebroventricular (i.c.v.) infusion of Ang III leads to dose-dependent increases in blood pressure, suggesting its potent pressor effects .
Case Study: Brain this compound and Hypertension
A study involving spontaneously hypertensive rats (SHRs) demonstrated that Ang III is more effective than Ang II in increasing blood pressure when infused into the brain. The research indicated that the conversion of Ang II to Ang III is rapid and critical for maintaining elevated blood pressure levels . Furthermore, inhibiting aminopeptidases that convert Ang II to Ang III resulted in prolonged hypertension, underscoring Ang III's role as a key mediator in hypertensive states.
Neuroendocrine Functions
Ang III also influences neuroendocrine functions, particularly vasopressin release. It has been shown that Ang III can stimulate vasopressin secretion from the hypothalamus, which is vital for water retention and blood volume regulation. In experiments where selective inhibitors of aminopeptidases were used, it was found that blocking Ang III formation led to decreased vasopressin levels . This highlights Ang III's importance not only in cardiovascular physiology but also in fluid homeostasis.
Data Table: Effects of Angiotensin Peptides on Vasopressin Release
Peptide | Effect on Vasopressin Release | Mechanism of Action |
---|---|---|
Angiotensin II | Increases | Direct action on vasopressin neurons |
This compound | Increases | Requires conversion from Ang II |
APN Inhibitor | Decreases | Blocks formation of Ang III |
Therapeutic Potential
Given its significant role in hypertension and fluid balance, Ang III presents potential therapeutic avenues for managing cardiovascular diseases. Targeting the pathways associated with Ang III may lead to new antihypertensive strategies. For example, centrally acting aminopeptidase A inhibitors that block Ang III formation have been explored as a means to control hypertension effectively .
Case Study: Antihypertensive Drug Interactions
A cohort study assessed the impact of non-steroidal anti-inflammatory drugs (NSAIDs) on antihypertensive therapies involving various drug classes. The results indicated that NSAIDs could attenuate the effectiveness of antihypertensive medications by interacting with the RAS, including pathways involving Ang III . This finding emphasizes the need for careful management of co-administered medications in patients with hypertension.
Broader Implications in Cardiovascular Research
Research into Ang III extends beyond hypertension to include its implications in heart failure and other cardiovascular conditions. Studies have shown that alterations in the RAS, including increased levels of Ang III, can contribute to cardiac remodeling and dysfunction . Understanding these mechanisms may lead to improved therapeutic strategies aimed at mitigating cardiovascular diseases.
Comparison with Similar Compounds
Angiotensin I: A precursor to angiotensin II, with limited direct physiological effects.
Angiotensin II: A potent vasoconstrictor and the primary effector of the renin-angiotensin system.
Angiotensin IV: Involved in cognitive functions and has distinct receptor interactions
Uniqueness of Angiotensin III: this compound is unique in its ability to modulate both blood pressure and renal function through its interaction with specific receptors. Unlike angiotensin II, which primarily acts on vascular smooth muscle, this compound has a broader range of effects, including significant roles in aldosterone secretion and renal sodium reabsorption .
Biological Activity
Angiotensin III (Ang-III) is a biologically active peptide derived from the renin-angiotensin system (RAS), primarily known for its role in regulating blood pressure and fluid balance. It is produced by the enzymatic cleavage of Angiotensin II (Ang-II) through the action of aminopeptidase A (APA). This article reviews the biological activity of Ang-III, highlighting its mechanisms, effects on various physiological processes, and implications in disease states.
Ang-III primarily exerts its effects through the activation of angiotensin type 1 (AT1) and type 2 (AT2) receptors. While Ang-II is recognized for its potent vasoconstrictive properties via AT1 receptor activation, Ang-III has been shown to have significant biological activities that may differ from those of Ang-II:
- Vasoconstriction and Blood Pressure Regulation : Ang-III can induce vasoconstriction similar to Ang-II, contributing to increased blood pressure. However, it is also recognized for promoting natriuresis (sodium excretion) and diuresis through its action on AT2 receptors .
- Role in Inflammation : Ang-III has been implicated in pro-inflammatory responses. It promotes the release of aldosterone, which can lead to sodium retention and fluid overload, exacerbating conditions such as hypertension and heart failure .
- Natriuretic Effects : Recent studies suggest that Ang-III may play a critical role in natriuresis through the inhibition of sodium-hydrogen exchanger 3 (NHE3) in renal proximal tubules, mediated by AT2 receptor signaling . This mechanism highlights Ang-III's potential as a therapeutic target for hypertension.
Case Studies and Research Findings
Several studies have explored the clinical significance of Ang-III levels in various populations:
- Coronary Artery Disease (CAD) : A study examined plasma levels of Ang-III in patients with coronary artery stenosis (CAS). Results indicated that lower levels of Ang-III correlated with increased severity of CAS, suggesting a potential protective role against cardiovascular events .
- Hypertension : In hypertensive models, particularly spontaneously hypertensive rats (SHRs), Ang-III was found to induce significant pressor responses when infused directly into the brain. This response was markedly more pronounced than that elicited by Ang-II, indicating a unique role for Ang-III in central blood pressure regulation .
- Refractory Shock : Clinical experiences with intravenous administration of angiotensin II have shown that while it effectively raises blood pressure in refractory hypotensive shock, the role of Ang-III remains less understood but potentially significant due to its effects on vascular resistance and renal function .
Comparative Biological Activity
The following table summarizes key biological activities associated with Ang-III compared to Ang-II:
Activity | Angiotensin II | This compound |
---|---|---|
Vasoconstriction | High | Moderate |
Aldosterone Secretion | High | Moderate |
Natriuresis | Low | High |
Pro-inflammatory Effects | High | Moderate |
Central Nervous System Effects | Significant | Significant |
Future Directions
Research continues to elucidate the distinct roles of Ang-III within the RAS. The development of selective AT2 receptor agonists could provide new therapeutic avenues for managing hypertension and cardiovascular diseases. Additionally, understanding the interplay between Ang-III and other components of the RAS may lead to novel strategies for treating conditions such as heart failure and chronic kidney disease.
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H66N12O9/c1-5-27(4)38(57-40(61)33(21-29-15-17-31(59)18-16-29)53-42(63)37(26(2)3)56-39(60)32(47)13-9-19-51-46(48)49)43(64)54-34(23-30-24-50-25-52-30)44(65)58-20-10-14-36(58)41(62)55-35(45(66)67)22-28-11-7-6-8-12-28/h6-8,11-12,15-18,24-27,32-38,59H,5,9-10,13-14,19-23,47H2,1-4H3,(H,50,52)(H,53,63)(H,54,64)(H,55,62)(H,56,60)(H,57,61)(H,66,67)(H4,48,49,51)/t27-,32-,33-,34-,35-,36-,37-,38-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMRCKSBBNJCMR-KMZPNFOHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H66N12O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
931.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Angiotensin III | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001036 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13602-53-4, 12687-51-3 | |
Record name | Angiotensin III, 5-Ile- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013602534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Angiotensin III | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001036 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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